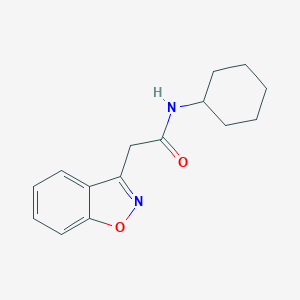
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, also known as DMBBS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood. However, it has been suggested that 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide inhibits the activity of enzymes involved in the biosynthesis of inflammatory cytokines and prostaglandins. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in the regulation of various genes involved in inflammation and cancer. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins, which play a role in inflammation and cancer. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in lab experiments. One limitation is that the mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood, which may limit its potential applications. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide may exhibit different effects in different cell types, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide. One direction is to further investigate the mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, future studies could investigate the effects of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide on different cell types and in different animal models. Finally, future studies could investigate the potential applications of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been studied extensively for its potential applications in the treatment of inflammatory diseases and cancer. While there are some limitations to using 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in lab experiments, there are also several future directions for the study of this compound. Overall, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a promising candidate for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl chloride. This reaction results in the formation of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide as a white solid with a high yield. The synthesis of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been achieved using other methods, such as the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl isocyanate.
Applications De Recherche Scientifique
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Propriétés
Nom du produit |
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO5S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-9-8-14(21-2)10-15(16)22-3/h4-10,17H,11H2,1-3H3 |
Clé InChI |
VZUNVTRMHATAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)





![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)